molecular formula C23H16N2O4S B13707729 4-(5-((3-Phenoxyphenyl)carbamoyl)thiazol-2-yl)benzoic acid

4-(5-((3-Phenoxyphenyl)carbamoyl)thiazol-2-yl)benzoic acid

Cat. No.: B13707729
M. Wt: 416.5 g/mol
InChI Key: XAQSQYGZKCIKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD31811586 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of MFCD31811586 involves several steps, each requiring specific conditions and reagents. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.

Synthetic Routes: The synthetic routes for MFCD31811586 typically involve the use of organic solvents and catalysts to facilitate the reaction. The process begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions under controlled conditions. These reactions may include condensation, cyclization, and functional group transformations. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of MFCD31811586 is scaled up to meet commercial demands. This involves optimizing the synthetic routes to enhance efficiency and reduce costs. Industrial production methods may include the use of continuous flow reactors, which allow for the continuous synthesis of the compound, thereby increasing production rates and minimizing waste. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

MFCD31811586 undergoes various chemical reactions, each characterized by specific reagents and conditions. The types of reactions it undergoes include oxidation, reduction, and substitution.

Oxidation: Oxidation reactions involving MFCD31811586 typically require oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions result in the formation of oxidized derivatives, which may exhibit different chemical and physical properties compared to the parent compound.

Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen from MFCD31811586. Common reducing agents used in these reactions include sodium borohydride and lithium aluminum hydride. The major products formed from reduction reactions are often more stable and less reactive than the original compound.

Substitution: Substitution reactions involve the replacement of one functional group in MFCD31811586 with another. These reactions can be facilitated by various reagents, such as halogens or nucleophiles, under specific conditions. The products of substitution reactions are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

MFCD31811586 has a wide range of applications in scientific research, spanning multiple disciplines.

Chemistry: In chemistry, MFCD31811586 is used as a reagent in various organic synthesis reactions. Its stability and reactivity make it an ideal candidate for the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: In biological research, MFCD31811586 is employed as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules allows researchers to investigate the underlying mechanisms of various biological phenomena.

Medicine: In the field of medicine, MFCD31811586 is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases. Additionally, its pharmacokinetic and pharmacodynamic properties are studied to understand its behavior in biological systems.

Industry: In industry, MFCD31811586 is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as catalysis, materials science, and environmental chemistry.

Mechanism of Action

The mechanism of action of MFCD31811586 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or chemical outcome.

Conclusion

MFCD31811586 is a compound of significant interest due to its unique properties and wide range of applications. From its synthesis and chemical reactions to its scientific research applications and mechanism of action, this compound continues to be a valuable subject of study in multiple fields. Its comparison with similar compounds further highlights its distinct characteristics, making it a compound worth exploring in greater detail.

Properties

Molecular Formula

C23H16N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

4-[5-[(3-phenoxyphenyl)carbamoyl]-1,3-thiazol-2-yl]benzoic acid

InChI

InChI=1S/C23H16N2O4S/c26-21(20-14-24-22(30-20)15-9-11-16(12-10-15)23(27)28)25-17-5-4-8-19(13-17)29-18-6-2-1-3-7-18/h1-14H,(H,25,26)(H,27,28)

InChI Key

XAQSQYGZKCIKEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CN=C(S3)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.